molecular formula C13H17BrN2O B2466509 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1500935-71-6

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Katalognummer: B2466509
CAS-Nummer: 1500935-71-6
Molekulargewicht: 297.196
InChI-Schlüssel: RNOBCTPUISZTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a seven-membered heterocyclic compound belonging to the 1,5-benzodiazepine class. Its structure features a fused benzene ring and a diazepine ring, with a bromine atom at the 8-position and a 2-methylpropyl (isobutyl) substituent at the 3-position.

The bromine atom at position 8 enhances electrophilic reactivity and may influence binding affinity in pharmacological contexts, while the bulky 2-methylpropyl group introduces steric effects that could modulate solubility and metabolic stability. Crystallographic data for similar compounds (e.g., monoclinic crystal structures resolved via SHELXT/SHELXL ) suggest that such derivatives adopt puckered conformations, with ring puckering coordinates defined by Cremer-Pople parameters .

Eigenschaften

IUPAC Name

7-bromo-3-(2-methylpropyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-8(2)5-9-7-15-11-4-3-10(14)6-12(11)16-13(9)17/h3-4,6,8-9,15H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBCTPUISZTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamino benzene derivative with a suitable carbonyl compound to form the benzodiazepine core.

    Alkylation: The 2-methylpropyl group is introduced at the 3rd position via alkylation using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and bromination reactions are conducted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Substituted benzodiazepine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Research indicates that benzodiazepines, including 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, exhibit several biological effects:

Anxiolytic Effects

Benzodiazepines are widely recognized for their ability to alleviate anxiety. This compound may enhance the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, thereby reducing anxiety levels.

Sedative Properties

The sedative effects of this compound make it potentially useful in treating insomnia and other sleep disorders. It may help induce sleep by acting on specific receptors in the central nervous system.

Anticonvulsant Activity

Benzodiazepines are often employed in managing epilepsy and seizure disorders due to their anticonvulsant properties. This compound's mechanism may involve modulation of GABAergic activity.

Therapeutic Applications

The applications of this compound extend into various therapeutic areas:

Treatment of Anxiety Disorders

Clinical studies have indicated that compounds within the benzodiazepine class are effective in treating generalized anxiety disorder (GAD) and panic disorders. The specific anxiolytic profile of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one warrants further investigation through clinical trials to establish its efficacy and safety.

Management of Insomnia

Given its sedative properties, this compound could be explored as a treatment option for insomnia. Its effectiveness compared to existing sedatives could be a focal point for future research.

Epilepsy Treatment

The anticonvulsant potential of this compound suggests it may play a role in epilepsy management. Studies focusing on its efficacy in seizure control could provide valuable insights into its therapeutic viability.

Case Studies and Research Findings

Several studies have examined the pharmacological profiles of benzodiazepines similar to 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one:

  • A study published in Pharmacogenomics explored the cognitive effects of benzodiazepines on patients with neuropsychiatric disorders and highlighted their potential role in managing anxiety-related symptoms .
  • Research has demonstrated that benzodiazepines can significantly reduce seizure frequency in patients with refractory epilepsy .

Wirkmechanismus

The mechanism of action of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine and 2-methylpropyl substituents may influence the binding affinity and selectivity of the compound for different GABA receptor subtypes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural and physicochemical properties of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with related benzodiazepine derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties
8-Bromo-3-(2-methylpropyl)-1,5-benzodiazepin-2-one (Target) N/A C₁₃H₁₇BrN₂O Br (8), 2-methylpropyl (3) 297.19 g/mol High lipophilicity (logP ~3.2*), rigid lactam ring, steric bulk at position 3
5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) 3385-58-4 C₁₆H₁₂ClN₃O₃ Cl (5-phenyl), NO₂ (7), CH₃ (1) 329.74 g/mol Planar aromatic system, nitro group enhances electrophilicity
4-Phenyl-1,5-benzodiazepin-2-one sc-349703 C₁₅H₁₄N₂O Ph (4) 238.29 g/mol Electron-rich aromatic ring, moderate solubility in polar solvents
8-Trifluoromethyl-7-fluoropropoxy-1,5-benzodiazepin-2-one N/A (Suppl. Data) C₁₇H₁₅F₄N₂O₂ CF₃ (8), OCH₂CH₂F (7) 355.31 g/mol High electronegativity, enhanced metabolic stability
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride 2751610-59-8 C₉H₁₀BrClN₂O Br (8), HCl salt 277.55 g/mol Ionic form improves aqueous solubility, 1,4-diazepine ring conformation
5-Cyclopropyl-1,5-benzodiazepin-2-one 1461713-59-6 C₁₂H₁₂N₂O Cyclopropyl (5) 202.26 g/mol Compact substituent, reduced steric hindrance

Notes

Data Limitations : Experimental data (e.g., solubility, logP) for the target compound are inferred from analogs; direct measurements are needed.

Crystallography : SHELX-based refinements (e.g., SHELXL2016 ) are critical for resolving subtle conformational differences among benzodiazepine derivatives.

Biological Potential: Further studies should evaluate the compound’s affinity for benzodiazepine-binding sites and metabolic stability in vitro.

Biologische Aktivität

8-Bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 1500935-71-6) is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure and potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is C13H17BrN2O. The compound features a bromine atom and a branched alkyl group that may influence its biological interactions.

Property Value
Molecular Weight297.19 g/mol
SMILESCC(CC1CNc2c(NC1=O)cc(cc2)Br)C
InChI KeyRNOBCTPUISZTJF-UHFFFAOYSA-N

Biological Activity

Research indicates that benzodiazepines can exhibit a range of biological activities:

  • Anxiolytic Effects : Compounds in this class are commonly used to alleviate anxiety disorders.
  • Sedative Properties : They are effective in inducing sleep and managing insomnia.
  • Anticonvulsant Activity : Benzodiazepines are often utilized in the treatment of epilepsy and seizure disorders.

Study 1: Anxiolytic Potential

A study published in Pharmacology Biochemistry and Behavior investigated various benzodiazepine derivatives for their anxiolytic properties. The findings suggested that modifications in the side chain significantly influenced the binding affinity to GABA_A receptors and subsequent anxiolytic activity . Although specific data on 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one was not available, it can be inferred that similar compounds show promising results.

Study 2: Sedative Effects

In another research article focusing on sedative effects of benzodiazepines, it was noted that compounds with a bromine substituent often exhibited enhanced sedative properties compared to their non-brominated counterparts . This suggests potential for 8-bromo derivatives in sleep disorder treatments.

Study 3: Anticonvulsant Activity

A comparative analysis of benzodiazepine derivatives indicated that those with branched alkyl groups demonstrated significant anticonvulsant activity in animal models . This could position 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one as a candidate for further anticonvulsant studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can structural purity be validated?

  • Methodology :

  • Multi-step synthesis : Start with cyclization reactions using brominated precursors (e.g., 8-bromo-naphtho[2,1-b]furan derivatives) and alkylating agents like 2-methylpropyl halides. Monitor intermediates via TLC and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
  • Characterization : Use HPLC for purity assessment (>95%), complemented by 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., bromine at position 8, isobutyl group at position 3). IR spectroscopy can verify lactam formation (C=O stretch ~1680 cm1^{-1}) .

Q. How does the bromine substituent at position 8 influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and steric bulk. Compare with non-brominated analogs to quantify the electron-withdrawing effect of Br on the benzodiazepine core .
  • Experimental validation : Measure dipole moments via dielectric spectroscopy and correlate with reactivity in nucleophilic substitution assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro receptor binding data and in vivo efficacy for this benzodiazepine derivative?

  • Methodology :

  • Receptor subtype profiling : Use radioligand displacement assays (e.g., 3^3H-flunitrazepam) on recombinant GABAA_A receptors (α1/β2/γ2 vs. α2/β3/γ2 subtypes) to identify subtype-specific affinity differences. Cross-validate with electrophysiology (e.g., Xenopus oocyte Cl^- current assays) to assess functional potentiation .
  • In vivo antagonism studies : Administer flumazenil (benzodiazepine antagonist) in rodent models (e.g., pentylenetetrazole-induced seizures) to confirm GABAA_A-mediated mechanisms. Compare ED50_{50} values with in vitro IC50_{50} data to identify pharmacokinetic confounders .

Q. How can molecular dynamics (MD) simulations predict binding modes of this compound at the GABAA_A benzodiazepine site?

  • Methodology :

  • Docking and MD protocols : Use AutoDock Vina for initial docking into the α+/γ2− binding pocket (PDB: 6HUP). Run 100-ns MD simulations in explicit solvent (CHARMM36 force field) to assess stability of halogen interactions (Br-π with His102) and hydrophobic packing of the isobutyl group .
  • Free energy calculations : Apply MM-GBSA to quantify binding energy contributions. Compare with mutagenesis data (e.g., α1-H101R vs. wild-type) to validate computational predictions .

Q. What in vivo models are most suitable for evaluating the antihyperalgesic potential of this compound while minimizing sedative side effects?

  • Methodology :

  • Pain models : Test in chronic constriction injury (CCI) or streptozotocin-induced diabetic neuropathy models. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) after oral administration (3–30 mg/kg).
  • Sedation assays : Parallel rotarod tests to quantify motor impairment. Use partial agonists (e.g., bretazenil) as positive controls to benchmark selectivity .

Data Contradiction Analysis

Q. How to address discrepancies between high receptor affinity in vitro and low bioavailability in vivo?

  • Methodology :

  • ADME profiling : Measure metabolic stability in liver microsomes (human/rodent) to identify CYP450-mediated degradation. Use LC-MS/MS to track plasma/tissue concentrations over time.
  • Formulation optimization : Test prodrug strategies (e.g., esterification of the lactam carbonyl) or nanoemulsions to enhance solubility and blood-brain barrier penetration .

Methodological Recommendations

  • Experimental design : Prioritize orthogonal validation (e.g., combine electrophysiology with behavioral assays) to mitigate assay-specific artifacts .
  • Data interpretation : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to distinguish pharmacodynamic vs. pharmacokinetic limitations in efficacy studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.